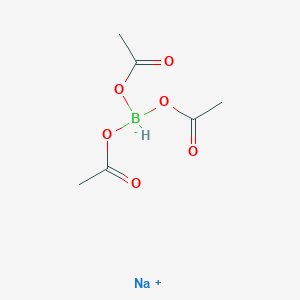![molecular formula C12H11Cl2NO5S B7766745 [5-Chloro-2-(4-chlorophenoxy)phenyl]azanium;hydrogen sulfate CAS No. 85030-58-6](/img/structure/B7766745.png)
[5-Chloro-2-(4-chlorophenoxy)phenyl]azanium;hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-Chloro-2-(4-chlorophenoxy)phenyl]azanium;hydrogen sulfate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a chloro-substituted phenyl ring and a phenoxy group, making it a subject of interest for researchers and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Chloro-2-(4-chlorophenoxy)phenyl]azanium;hydrogen sulfate typically involves the reaction of 5-chloro-2-(4-chlorophenoxy)phenol with an appropriate amine under acidic conditions to form the azanium ion. The resulting compound is then treated with sulfuric acid to yield the hydrogen sulfate salt. The reaction conditions often include controlled temperatures and the use of solvents such as ethanol or water to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
[5-Chloro-2-(4-chlorophenoxy)phenyl]azanium;hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Hydroxide ions, amines; reactions often conducted in polar solvents such as water or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated phenolic compounds, while reduction can produce dechlorinated derivatives. Substitution reactions typically result in the formation of new phenoxy or amino-substituted compounds .
Scientific Research Applications
[5-Chloro-2-(4-chlorophenoxy)phenyl]azanium;hydrogen sulfate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of bacterial and fungal infections.
Industry: Utilized in the production of disinfectants, preservatives, and other industrial chemicals
Mechanism of Action
The mechanism of action of [5-Chloro-2-(4-chlorophenoxy)phenyl]azanium;hydrogen sulfate involves its interaction with cellular components, leading to the disruption of essential biological processes. The compound targets specific enzymes and proteins, inhibiting their function and ultimately leading to cell death. This mechanism is particularly effective against bacteria and fungi, making it a valuable compound in antimicrobial research .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(2,4-dichlorophenoxy)phenol: Known for its use as an antibacterial and antifungal agent.
2-Chloromethyl-2-phenylpropane: Used in organic synthesis as a building block for more complex molecules.
Ethanol, 2-(4-chlorophenoxy)-: Utilized in the synthesis of various organic compounds .
Uniqueness
[5-Chloro-2-(4-chlorophenoxy)phenyl]azanium;hydrogen sulfate stands out due to its dual chloro-substituted phenyl and phenoxy groups, which confer unique chemical properties and reactivity. This makes it particularly versatile in various chemical reactions and applications, distinguishing it from other similar compounds .
Properties
CAS No. |
85030-58-6 |
|---|---|
Molecular Formula |
C12H11Cl2NO5S |
Molecular Weight |
352.2 g/mol |
IUPAC Name |
5-chloro-2-(4-chlorophenoxy)aniline;sulfuric acid |
InChI |
InChI=1S/C12H9Cl2NO.H2O4S/c13-8-1-4-10(5-2-8)16-12-6-3-9(14)7-11(12)15;1-5(2,3)4/h1-7H,15H2;(H2,1,2,3,4) |
InChI Key |
PMZYNKGDGNFNQV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)[NH3+])Cl.OS(=O)(=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)N)Cl.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[(4-Methylphenyl)methyl]piperidin-1-ium;chloride](/img/structure/B7766696.png)







